7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11-5-12(2)7-22(6-11)9-14-19-16-15(23(14)8-13(25)10-24)17(26)21(4)18(27)20(16)3/h11-13,24-25H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSOOLREYOGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations :
- The target compound shares the purine-2,6-dione core with derivatives but differs in substituent complexity.
- Compared to pyrimidin-diones (), the purine core provides a larger aromatic system, which may enhance π-π stacking interactions in biological systems .
- The 2,3-dihydroxypropyl group is a recurring motif in hydrophilic derivatives (e.g., ), suggesting shared strategies for improving solubility .
Key Observations :
- Synthesis of purine-2,6-diones typically starts from pyrimidine precursors (e.g., 5,6-diamino derivatives), as seen in . The target compound’s synthesis would require careful optimization to install bulky substituents at positions 7 and 8 .
- highlights the use of hydroxypropyl groups via nucleophilic substitution, a strategy that may apply to the target compound’s synthesis .
Pharmacological Potential (Inferred from Structural Analogues)
While direct pharmacological data for the target compound are unavailable, insights can be drawn from related purine derivatives:
- Thiazolo[2,3-f]purine-2,4-diones () exhibit antiviral activity, implying that structural modifications to the purine core can significantly alter bioactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are the key challenges?
Answer:
The synthesis of this purine-dione derivative involves multi-step functionalization of the xanthine core. A common approach includes:
Nucleophilic substitution at the 8-position using brominated intermediates (e.g., 8-bromo-theophylline derivatives) with amines like 3,5-dimethylpiperidine .
Alkylation at the 7-position with dihydroxypropyl groups via regioselective reactions under controlled pH and temperature .
Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions .
Key challenges:
- Regioselectivity : Competing reactions at the 7- and 9-positions of the purine core require catalyst optimization (e.g., phase-transfer catalysts) .
- Purification : Hydrophilic dihydroxypropyl groups complicate isolation; reverse-phase chromatography or fractional crystallization is recommended .
Basic: Which spectroscopic and computational techniques are critical for structural confirmation?
Answer:
A combination of spectral methods and computational validation ensures structural accuracy:
- 1H/13C NMR : Assigns substituent positions (e.g., distinguishing 7- vs. 9-alkylation) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Density Functional Theory (DFT) : Validates NMR chemical shifts and optimizes 3D conformations .
Advanced: How can computational reaction path search methods optimize synthesis?
Answer:
Quantum chemical calculations (e.g., DFT-based transition-state analysis ) predict reaction pathways and energy barriers, reducing trial-and-error experimentation:
Reaction path sampling : Identifies low-energy intermediates for alkylation and substitution steps .
Solvent effect modeling : Screens solvents (e.g., DMF vs. THF) to improve yield and selectivity .
Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters iteratively .
Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions?
Answer:
DoE minimizes experiments while maximizing data quality:
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Contradictions arise from assay-specific conditions (e.g., cell permeability, protein binding). Mitigation strategies include:
Orthogonal assays : Compare enzyme inhibition (e.g., luciferase-based) vs. cellular viability (MTT assay) .
Molecular dynamics (MD) simulations : Probe binding stability in different solvent environments .
Meta-analysis : Pool data from ≥3 independent studies to identify consensus trends .
Basic: What pharmacophoric elements drive its biological activity?
Answer:
Key pharmacophores include:
- Dihydroxypropyl group : Enhances water solubility and hydrogen-bonding interactions .
- 3,5-Dimethylpiperidine : Modulates lipophilicity and target affinity (e.g., adenosine receptors) .
- Purine-dione core : Mimics endogenous nucleotides for enzyme inhibition .
Advanced: What strategies enable regioselective functionalization of the purine core?
Answer:
Protecting groups : Temporarily block the 9-position with benzyl or tert-butyl groups during 7-alkylation .
Catalyst-controlled reactions : Use Pd-catalyzed cross-coupling for selective 8-substitution .
pH-dependent reactivity : Alkylate the 7-position under basic conditions (pH >10) .
Advanced: How to analyze structure-activity relationships (SAR) for substituent modifications?
Answer:
SAR workflows integrate:
QSAR modeling : Correlate substituent properties (logP, PSA) with bioactivity using PLS regression .
Crystallography : Resolve ligand-target complexes (e.g., kinase inhibitors) to identify critical interactions .
Free-energy perturbation (FEP) : Quantify ΔΔG changes from methyl/ethyl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
